Lipophilicity Comparison: 2-Amine vs. 5-Amine Isomer
The 2-amine regioisomer (target compound) exhibits a calculated LogP of 2.97, compared to 2.42 for the 5-amine regioisomer (CAS 1339736-12-7) . This represents a 22% increase in lipophilicity (ΔLogP = +0.55), which is predicted to enhance passive membrane permeability by approximately 3.5-fold based on the quantitative LogP-permeability correlation established for heterocyclic amines [1]. The difference arises from the altered electronic distribution across the thiophene ring, which modulates the overall dipole moment and solvation free energy [1].
Comparator: 2.42
Δ +0.55 (22% increase)
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.97 (Fluorochem, calculated via fragment-based method) |
| Comparator Or Baseline | 5-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine (CAS 1339736-12-7): LogP = 2.42 (Chemscene, calculated) |
| Quantified Difference | ΔLogP = +0.55 (22% increase in lipophilicity for target compound) |
| Conditions | In silico prediction using comparable algorithmic methods; values reported by independent vendors but derived from the same underlying fragment/atom-based calculation principles. |
Why This Matters
For procurement decisions, the 22% higher LogP indicates that the target compound may be preferable in medicinal chemistry programs where enhanced membrane permeability is desired, while the 5-amine regioisomer may be more suitable for applications requiring lower lipophilicity to mitigate off-target binding.
- [1] W. J. Egan et al. 'Prediction of Drug Absorption Using Multivariate Statistics.' Journal of Medicinal Chemistry, 2000, 43, 3867-3877. Established LogP-permeability correlation framework. View Source
